4-(Dimethylamino)-2-phenylpyrimidine-5-carboxamide
Description
Properties
CAS No. |
823795-21-7 |
|---|---|
Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
4-(dimethylamino)-2-phenylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H14N4O/c1-17(2)13-10(11(14)18)8-15-12(16-13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,14,18) |
InChI Key |
QJOLBJHVGFQHHV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1C(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-phenylpyrimidine-5-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Carboxamide Formation: The carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-phenylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 4-(Dimethylamino)-2-phenylpyrimidine-5-carboxamide as a pharmacophore in anticancer drug development. This compound has been explored for its ability to inhibit specific kinases involved in cancer progression, such as Bruton's tyrosine kinase (Btk) and SYK kinases. Inhibition of these targets may provide therapeutic benefits in various cancers and autoimmune diseases, as Btk is crucial for the survival and proliferation of malignant B-cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of pyrimidine compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, modifications of the pyrimidine structure have led to compounds that demonstrate superior antibacterial activity compared to standard antibiotics like ciprofloxacin .
Fluorescent Probes
Due to its unique electronic properties, this compound has been studied as a potential fluorescent probe. This application is particularly relevant in biological imaging and diagnostics, where fluorescent markers are essential for visualizing cellular processes.
Material Science
Organic Semiconductors
In materials science, this compound is being utilized in the development of organic semiconductors. Its structural characteristics allow it to function effectively in electronic applications, including organic light-emitting diodes (OLEDs) and photovoltaic devices. The interaction of the dimethylamino group with various substrates enhances the electronic properties necessary for these applications.
Nonlinear Optical Materials
The compound's unique structural features make it suitable for use in nonlinear optical materials. These materials are essential for applications in telecommunications and advanced imaging systems, where they can be used to manipulate light in innovative ways.
Biological Research
Mechanistic Studies
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The dimethylamino group participates in hydrogen bonding and electrostatic interactions, while the phenyl and pyrimidine rings contribute to π-π stacking interactions, modulating the activity of target molecules.
Drug Design and Development
The compound serves as a critical building block in drug design, particularly in synthesizing new derivatives that target various diseases. Its versatility allows researchers to modify its structure to enhance efficacy and reduce toxicity .
Case Studies
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with biological molecules, while the phenyl and pyrimidine rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrimidine derivatives vary significantly based on substituent type and position. Key structural analogues include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (electron-donating) in the target compound contrasts with electron-withdrawing groups (e.g., nitro, chloro) in pyrazole carboximidamides (), which may reduce reactivity in biological systems .
- Carboxamide Position: Carboxamide at the 5-position (target compound) versus 6-position (thienopyrimidine in ) alters molecular interactions. Thienopyrimidines exhibit enhanced planar stacking but reduced solubility .
Reactivity and Physical Properties
- Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate: In resin cements, ethyl 4-(dimethylamino)benzoate demonstrated a 15–20% higher degree of conversion than methacrylate analogues due to superior electron donation from the aromatic ring .
- Crystal Packing: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () forms stable crystals via weak C–H⋯O and C–H⋯π interactions, whereas the target compound’s dimethylamino group may disrupt such packing, favoring amorphous forms .
Biological Activity
4-(Dimethylamino)-2-phenylpyrimidine-5-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Its unique molecular structure, which includes a pyrimidine ring substituted with dimethylamino and diethyl groups, as well as a phenyl group and a carboxamide functional group, suggests potential interactions with various biological targets. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N4O, with a molecular weight of approximately 242.276 g/mol. The compound's structure allows for various interactions with biological macromolecules, enhancing its solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O |
| Molecular Weight | 242.276 g/mol |
| Functional Groups | Dimethylamino, Carboxamide |
| Biological Targets | Enzymes, Receptors |
The mechanism of action for this compound involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as anti-proliferative activity against cancer cells.
Anticancer Activity
Research has indicated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. A study assessed its activity against three cancerous lines: breast cancer (MCF-7), liver cancer (HepG-2), and colon cancer (HCT-116). The compound demonstrated superior bioactivity against HCT-116 with an IC50 value of approximately 25 μM compared to 85 μM for the parent compound used in the study .
Inhibition of Enzymatic Activity
The compound has also been evaluated for its potential as an inhibitor of dihydrofolate reductase (DHFR) in Plasmodium falciparum, a target for antimalarial drug development. Molecular docking studies suggested promising inhibitory activity against both wild-type and mutant forms of DHFR, indicating its potential utility in treating malaria .
Study on Cancer Cell Lines
In vitro studies have shown that derivatives of this compound exhibit enhanced anti-cancer properties. For instance, modifications to the compound's structure resulted in derivatives that displayed improved potency against MCF-7 and MDA-MB-231 cells compared to established chemotherapeutics like 5-Fluorouracil .
Pharmacokinetic Profile
A pharmacokinetic study evaluated the clearance and bioavailability of the compound. Results indicated a favorable profile with an oral bioavailability of approximately 31.8% following administration, suggesting that it may be effective in systemic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Dimethylamino)-2-phenylpyrimidine-5-carboxamide and its derivatives?
- Methodology : A widely used approach involves refluxing carbonyl-containing pyrimidine precursors (e.g., ethyl-2-oxo-4-phenylpyrimidine-5-carboxylate) with hydroxylamine hydrochloride in the presence of sodium hydroxide. This method offers high yields (>85%), short reaction times (~3–4 hours), and minimal side products. Structural confirmation is achieved via FT-IR, H NMR, and mass spectrometry . Alternative routes include nucleophilic substitution or condensation reactions using phosphoryl chloride for halogenation steps (e.g., converting hydroxyl groups to chlorides) .
Q. How is the structural characterization of this compound typically performed?
- Methodology :
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1620 cm, N-H vibrations in dimethylamino groups).
- H NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–3.1 ppm).
- Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., [M+H] peaks via ESI-MS) .
**What in vitro assays are used to evaluate its biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
